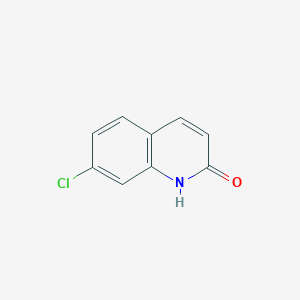

7-Chloro-2-hydroxyquinoline

描述

属性

IUPAC Name |

7-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRJFDTZVULXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945275 | |

| Record name | 7-Chloroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22614-72-8 | |

| Record name | 22614-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

This one-step method involves the slow addition of 1,2-phenylenediamine to excess glyoxylic acid or its monohydrate at 0–5°C (Figure 1A). The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclization and aromatization. Substituents at R¹ (NO₂, CN, CO₂R⁴) and R² (H, alkyl, halogen) are tolerated, with electron-withdrawing groups enhancing regioselectivity.

Optimized Parameters

Advantages and Limitations

-

Advantages : High regioselectivity for the 2-hydroxy position; no requirement for transition-metal catalysts.

-

Limitations : Requires strict temperature control; glyoxylic acid excess increases purification difficulty.

Decarboxylation of 7-Chloro-4-hydroxyquinoline-2-carboxylic Acid

Thermal Decarboxylation Protocol

Heating 7-chloro-4-hydroxyquinoline-2-carboxylic acid in paraffin oil at 230°C for 50 minutes induces decarboxylation (Figure 1B). The reaction proceeds via a six-membered cyclic transition state, releasing CO₂.

Industrial Applicability

This method is scalable (>100 kg batches) and avoids hazardous solvents. Paraffin oil acts as both solvent and heat transfer medium, enabling rapid temperature equilibration.

Halogen Exchange from 7-Bromoquinoline Precursors

Copper-Catalyzed Hydroxylation

7-Bromoquinoline undergoes hydroxylation using Cu₂O (5 mol%) and NaOH in water at 130°C (Figure 1C). The mechanism involves single-electron transfer (SET) from Cu(I) to the C–Br bond, generating a quinoline radical intermediate that abstracts hydroxyl from water.

Key Data

-

Reaction Time : 6 hours

-

Yield : 78%

-

Substrate Scope : Effective for 7-bromo and 7-iodo derivatives; fails with 7-chloro substrates.

Vilsmeier Cyclization Followed by Hydrolysis

Cyclization of N-(3-Chlorophenyl) Precursors

N-(3-Chlorophenyl)-3-amino-2-butenoic acid ester reacts with Vilsmeier reagent (POCl₃/DMF) at 75–80°C to form 2-methyl-7-chloroquinoline-3-carboxylate (Figure 1D). Subsequent hydrolysis with NaOH (10% aq.) at 100°C affords 7-chloro-2-hydroxyquinoline.

Process Details

-

Cyclization Yield : 65.5%

-

Critical Step : Controlled addition of water during hydrolysis to prevent premature precipitation.

One-Pot Multi-Step Synthesis from 3-N-Tosylaminophenol

Four-Step Sequence

Developed as a safer alternative to acrolein-based routes, this method involves:

-

Mannich Reaction : 3-N-Tosylaminophenol + acrolein → β-amino ketone

-

Cyclization : Acid-catalyzed (H₂SO₄) ring closure

-

Detosylation : NaOH/EtOH at reflux

-

Chlorination : SOCl₂/PCl₅

Performance

-

Overall Yield : 60%

-

Advantages : Avoids isolation of toxic intermediates (e.g., acrolein).

Comparative Analysis of Methods

| Method | Yield | Temp. Range | Catalyst | Scalability |

|---|---|---|---|---|

| Glyoxylic Acid Condensation | 65–78% | 0–5°C | None | Moderate |

| Decarboxylation | 98.5% | 230°C | None | High |

| Halogen Exchange | 78% | 130°C | Cu₂O | Low |

| Vilsmeier Cyclization | 53.7% | 75–80°C | POCl₃/DMF | Moderate |

| One-Pot Synthesis | 60% | 20–100°C | H₂SO₄ | High |

化学反应分析

Types of Reactions: 7-Chloro-2-hydroxyquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinoline-2,7-dione.

Reduction: The chlorine atom can be reduced to form 2-hydroxyquinoline.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products:

Oxidation: Quinoline-2,7-dione

Reduction: 2-Hydroxyquinoline

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Applications

7-Chloro-2-hydroxyquinoline exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents. It has demonstrated effectiveness against various bacterial strains, as shown in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 12.5 μg/mL |

| Pseudomonas aeruginosa | 12.5 μg/mL |

| Staphylococcus pneumoniae | 25 μg/mL |

These results indicate that the compound can inhibit the growth of pathogenic bacteria, highlighting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Research indicates significant cytotoxic effects against human breast cancer cell lines, particularly MCF-7. The compound's mechanism may involve interference with signaling pathways leading to cell cycle arrest and apoptosis .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of Cu(II) complexes derived from this compound-3-carbaldehyde, the following results were observed:

| Complex | IC50 (μg/mL) | % Cell Proliferation Reduction at 100 μg/mL |

|---|---|---|

| CuL | 43.82 ± 2.351 | 97% |

| IQL | - | 53% |

These findings suggest that modifications to the quinoline structure can enhance anticancer activity, making it a promising avenue for drug development .

Industrial Applications

Beyond its biological activities, this compound is utilized in the development of dyes and pigments due to its stable quinoline structure. Its unique chemical properties allow for various industrial applications, including:

- Synthesis of Complex Quinoline Derivatives : It serves as a building block for synthesizing more complex quinoline derivatives valuable in drug discovery and development.

- Development of Metallodrugs : The compound is being explored as a ligand in metallodrugs, which have gained attention for their potential therapeutic applications in modern medicine .

作用机制

The biological activity of 7-Chloro-2-hydroxyquinoline is primarily due to its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound can also interact with DNA and proteins, further contributing to its biological activity .

相似化合物的比较

Key Physicochemical Properties:

Hazard Profile:

Classified under GHS07, it poses risks of acute toxicity (H302: harmful if swallowed), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Safe handling requires protective gear (gloves, goggles) and adequate ventilation .

Comparison with Similar Compounds

Quinoline derivatives with halogen and hydroxyl substituents are widely studied for their diverse applications in medicinal chemistry and materials science. Below is a systematic comparison of 7-Chloro-2-hydroxyquinoline with structurally related compounds.

Structural and Physicochemical Comparisons

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Lipophilicity: The methyl group in 7-Chloro-2-methylquinoline increases hydrophobicity (XLogP3 = 3.2) compared to the hydroxyl group in this compound (XLogP3 = 1.9) . Fluorine substitution (7-Fluoro-2-methylquinoline) reduces molecular weight and slightly lowers LogP compared to chlorine analogs .

Functional Group Influence: Carboxylic acid derivatives (e.g., 6-Chloro-2-hydroxyquinoline-3-carboxylic acid) exhibit higher polarity, impacting solubility and binding interactions in biological systems . Hydrazinyl groups (e.g., 7-Chloro-4-hydrazinyl-2-methylquinoline) introduce reactive sites for further chemical modifications, useful in drug design .

生物活性

7-Chloro-2-hydroxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including antimalarial, antimicrobial, and anticancer properties.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a chlorine atom at the 7-position and a hydroxyl group at the 2-position. This structure is critical for its biological activity as it influences the compound's interaction with biological targets.

Antimalarial Activity

Recent studies have demonstrated that this compound derivatives exhibit notable antimalarial activity. For instance, a synthesis of new derivatives showed that several compounds had IC50 values below 50 μM against Plasmodium falciparum, indicating strong potential as antimalarial agents. The most active derivatives in this study were compounds (3), (6), and (9), with IC50 values of 14.68 µM, 27.26 µM, and 21.41 µM respectively against colon carcinoma cells .

Table 1: Antimalarial Activity of Selected this compound Derivatives

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| (3) | 14.68 | High |

| (6) | 27.26 | Moderate |

| (9) | 21.41 | High |

Anticancer Activity

The anticancer properties of this compound have been extensively studied, with promising results across various cancer cell lines. Compounds derived from this scaffold have shown selective toxicity towards cancer cells while sparing normal cells.

In a study evaluating several derivatives against MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cell lines, compounds (3), (6), and (9) exhibited the highest selectivity towards MCF-7 cells with IC50 values of 14.68 µM, 14.53 µM, and 7.54 µM respectively . Notably, these compounds demonstrated significant cytotoxicity without affecting normal liver cells, suggesting a favorable therapeutic index.

Table 2: Anticancer Activity of Selected Derivatives Against Cancer Cell Lines

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HeLa IC50 (µM) |

|---|---|---|---|

| (3) | 14.68 | 23.39 | 50.03 |

| (6) | 14.53 | 27.26 | 51.67 |

| (9) | 7.54 | 21.41 | 21.41 |

Antimicrobial Activity

In addition to its antimalarial and anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. The presence of pharmacologically active groups enhances its effectiveness against both gram-positive and gram-negative bacteria.

Research indicates that compounds derived from this quinoline scaffold show moderate to good inhibition zones against tested bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The best-performing derivatives displayed inhibition zones comparable to standard antibiotics .

The biological activity of this compound is attributed to its ability to interact with nucleophilic sites in cellular macromolecules such as DNA and RNA. As an alkylating agent, it can covalently bind to nucleic acids, leading to disruption in cellular processes that are critical for cancer cell proliferation . Additionally, the compound's electrophilic nature allows it to act as a Michael acceptor, facilitating nucleophilic attacks that can impair the function of essential biomolecules within pathogens or tumor cells.

Case Studies

Several case studies highlight the efficacy of this compound derivatives in clinical settings:

- Antimalarial Efficacy : A derivative was tested in vitro against chloroquine-sensitive and resistant strains of Plasmodium falciparum, showing significant activity against resistant strains when modified appropriately .

- Cancer Treatment : In vivo studies indicated that certain derivatives significantly reduced tumor size in murine models without notable toxicity to normal tissues .

- Antimicrobial Trials : Clinical trials demonstrated that formulations containing these quinoline derivatives could effectively reduce bacterial load in infected patients while maintaining safety profiles .

常见问题

Q. What advanced techniques characterize the solid-state properties of this compound?

- Methodology : Use X-ray diffraction (PXRD) to determine crystallinity, DSC for thermal stability, and BET analysis for surface area. Correlate findings with dissolution rates and bioavailability predictions ().

Tables for Key Data

Table 1 : Solubility of this compound in selected solvents (283.15–323.15 K)

| Solvent | Solubility (mol/L) at 298 K | Apelblat Equation Fit (R²) |

|---|---|---|

| N-methyl-2-pyrrolidone | 0.145 | 0.997 |

| Ethyl acetate | 0.078 | 0.992 |

| Acetonitrile | 0.021 | 0.985 |

| Source: Adapted from Yang et al. (2019) |

Table 2 : Safety and storage guidelines for this compound

| Parameter | Requirement | Reference Standard |

|---|---|---|

| Respiratory Protection | EU EN 143 ABE1P3D or NIOSH P99 respirators | EU Directive 89/686/EEC |

| Storage Temperature | 15–25°C, away from direct sunlight | EC 2015/830 |

| Spill Management | Neutralize with vermiculite, dispose via hazardous waste protocols | OSHA 1910.120 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。